An In-Depth Technical Guide to Methyl 6-bromo-2-chloroquinoline-4-carboxylate
An In-Depth Technical Guide to Methyl 6-bromo-2-chloroquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Scaffold in Medicinal Chemistry
Methyl 6-bromo-2-chloroquinoline-4-carboxylate, identified by the CAS number 680213-43-8 , is a halogenated quinoline derivative that has garnered significant interest within the drug discovery and development landscape.[1] Its molecular structure, featuring a quinoline core substituted with bromine, chlorine, and a methyl carboxylate group, positions it as a versatile building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 6-bromo-2-chloroquinoline-4-carboxylate, offering a critical resource for researchers leveraging this compound in their scientific endeavors.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While comprehensive experimental data for Methyl 6-bromo-2-chloroquinoline-4-carboxylate is not extensively published, we can infer and supplement with data from closely related analogs and supplier information.
| Property | Value | Source |
| CAS Number | 680213-43-8 | [1] |
| Molecular Formula | C₁₁H₇BrClNO₂ | [1] |
| Molecular Weight | 300.54 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds[4][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[6] | Inferred from structural similarity |
Synthesis and Mechanism: Crafting the Molecular Architecture
The synthesis of Methyl 6-bromo-2-chloroquinoline-4-carboxylate typically proceeds through a multi-step sequence, culminating in the esterification of the corresponding carboxylic acid. A logical and commonly employed synthetic pathway is outlined below.
Precursor Synthesis: Formation of 6-Bromo-2-chloroquinoline-4-carboxylic Acid
The journey to the target molecule begins with the synthesis of its immediate precursor, 6-bromo-2-chloroquinoline-4-carboxylic acid (CAS: 287176-62-9).[7] This is often achieved through a cyclization reaction followed by chlorination. A well-established method involves the reaction of an appropriately substituted aniline with a dicarbonyl compound to form the quinoline ring system. Subsequent chlorination of the 2-position, which may exist as a hydroxyl group after cyclization, is typically carried out using a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10]
Caption: Synthetic overview for the precursor, 6-bromo-2-chloroquinoline-4-carboxylic acid.
Final Step: Fischer Esterification
With the carboxylic acid precursor in hand, the final step to obtain Methyl 6-bromo-2-chloroquinoline-4-carboxylate is a classic Fischer esterification.[11][12] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.
To a solution of 6-bromo-2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq).
Causality: The use of anhydrous methanol and a strong acid catalyst is crucial. Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials, reducing the yield of the ester. The acid catalyst is essential to protonate the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic methanol.
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
Causality: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction is critical to determine the point of completion and to avoid potential side reactions or degradation of the product from prolonged heating.
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
Causality: Neutralization is necessary to stop the reaction and to allow for the extraction of the organic product into a non-polar solvent.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The extraction isolates the desired ester from the aqueous layer. Washing with brine helps to remove any remaining water and inorganic salts. Drying over sodium sulfate ensures the complete removal of water before concentrating the solvent.
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure Methyl 6-bromo-2-chloroquinoline-4-carboxylate.
Causality: Purification is essential to remove any unreacted starting materials, byproducts, or impurities, yielding a product of high purity suitable for subsequent applications.
Caption: Workflow for the Fischer esterification to synthesize the target compound.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being influenced by the positions of the bromine and chlorine substituents. A singlet corresponding to the three protons of the methyl ester group would be anticipated in the upfield region (typically around 3.9-4.1 ppm).[1][13][14][15]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear as a characteristic downfield signal (typically in the range of 160-170 ppm). The aromatic carbons will resonate in the 120-150 ppm region, with their specific shifts influenced by the attached heteroatoms and substituents. The carbon of the methyl group will be observed in the upfield region (around 50-55 ppm).[1][15]
Mass Spectrometry (MS)
The mass spectrum, particularly under electrospray ionization (ESI) conditions, would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound plus a proton. The isotopic pattern of this peak would be characteristic of a molecule containing both bromine and chlorine, with the presence of signals for the different isotopes of these halogens.[2][5][16][17] Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, or the halogen atoms.[2][5][16][17]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
-
A strong carbonyl (C=O) stretching vibration from the ester group, typically in the region of 1720-1740 cm⁻¹.
-
C-O stretching vibrations associated with the ester, usually found in the 1100-1300 cm⁻¹ range.
-
Aromatic C=C and C-H stretching and bending vibrations, which confirm the presence of the quinoline ring system.[18][19][20][21]
Applications in Drug Discovery and Development: A Versatile Intermediate
Methyl 6-bromo-2-chloroquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. The presence of three distinct reactive sites—the bromine atom, the chlorine atom, and the methyl ester—allows for a variety of subsequent chemical transformations.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol-containing moieties.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the construction of complex molecular scaffolds.
-
Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Quinoline-4-carboxamides are a class of compounds that have shown promising biological activities, including antimalarial properties.[22][23]
The strategic and sequential modification of these three functional groups allows for the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs. The quinoline core itself is known to interact with various biological targets, and the substituents introduced via this building block can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[22][23]
Caption: Role of the title compound as a versatile building block in drug discovery.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-2-chloroquinoline-4-carboxylate and its precursors. Based on the safety data for the closely related 6-bromo-2-chloroquinoline-4-carboxylic acid, this compound should be considered an irritant to the eyes, respiratory system, and skin.[7][8] It may be harmful if swallowed or inhaled.[7][8]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 6-bromo-2-chloroquinoline-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides a powerful platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the quest for novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on studies involving this important chemical entity.
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